(R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide dihydrochloride
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Overview
Description
®-3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide dihydrochloride typically involves the reaction of ®-3-benzylpiperidine with trimethylamine and carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a suitable acid to form the dihydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, ®-3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development .
Medicine
In medicine, ®-3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide dihydrochloride is investigated for its therapeutic potential. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for the development of new medications .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of ®-3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic nitrogen heterocycle with various pharmacological properties.
Piperazine: Another nitrogen heterocycle with applications in medicinal chemistry.
Morpholine: A six-membered ring containing both nitrogen and oxygen, used in various chemical syntheses.
Uniqueness
®-3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide dihydrochloride is unique due to its specific substitution pattern and the presence of the carbohydrazide group. This structural feature imparts distinct chemical and biological properties, differentiating it from other piperidine derivatives .
Properties
IUPAC Name |
(3R)-3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O.2ClH/c1-18(2)19(3)15(20)16(10-7-11-17-13-16)12-14-8-5-4-6-9-14;;/h4-6,8-9,17H,7,10-13H2,1-3H3;2*1H/t16-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCPOCCEBGEMKU-GGMCWBHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N(C)C(=O)C1(CCCNC1)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)N(C)C(=O)[C@]1(CCCNC1)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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